Sodium octanoate-D15
Overview
Description
Sodium octanoate-D15 is a deuterium-labeled compound, specifically an isotope-labeled form of sodium octanoate. It is used primarily in scientific research due to its unique properties, which include the incorporation of deuterium atoms. This labeling allows for detailed studies in various fields such as pharmacokinetics, metabolic profiling, and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium octanoate-D15 involves the deuteration of octanoic acid. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source. The reaction conditions often require a catalyst and controlled temperature to ensure the complete incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient deuteration. The final product is then purified and standardized for research use .
Chemical Reactions Analysis
Types of Reactions: Sodium octanoate-D15 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the octanoate moiety to its corresponding carboxylate form.
Reduction: this compound can be reduced to its alcohol form under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like halides or alkoxides.
Major Products:
Oxidation: Produces carboxylate derivatives.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted octanoate compounds.
Scientific Research Applications
Sodium octanoate-D15 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Helps in studying metabolic pathways and enzyme activities.
Medicine: Employed in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium octanoate-D15 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms allow for precise tracking of the compound through various biochemical processes. This helps in understanding the molecular targets and pathways involved in its metabolism .
Comparison with Similar Compounds
Sodium octanoate: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
Sodium decanoate: Another fatty acid salt, used in different metabolic studies.
Sodium palmitate: A longer-chain fatty acid salt, used in lipid metabolism research.
Uniqueness: Sodium octanoate-D15 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it particularly valuable in research settings where precise tracking and quantification are required .
Properties
IUPAC Name |
sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKRNSHANADUFY-QBMKXHHWSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights does deuterium NMR of Sodium Octanoate-D15 provide about the hexagonal phase in the this compound/Water/Carbon Tetrachloride system?
A1: Deuterium NMR studies utilizing this compound provide valuable insights into the organization and dynamics of the hexagonal phase in the this compound/Water/Carbon Tetrachloride system []. Specifically, by analyzing the quadrupole splittings in the deuterium NMR spectra, researchers can determine the order parameters for different CD2-groups within the this compound molecule. These order parameters reflect the degree of alignment of the alkyl chains within the hexagonal phase. The research indicated that the order parameters decrease with the addition of Carbon Tetrachloride []. This suggests that the presence of Carbon Tetrachloride increases the motional freedom of the alkyl chains, providing valuable information about the impact of this co-solvent on the structural organization of the hexagonal phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.